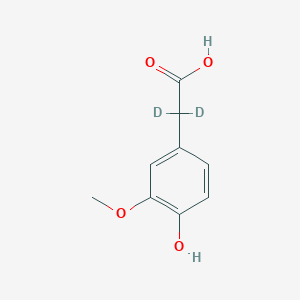
4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid typically involves the deuteration of homovanillic acidThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid involves its role as a metabolite of dopamine. It is formed through the enzymatic breakdown of dopamine and serves as an indicator of dopamine levels in the body. The compound interacts with various enzymes and receptors involved in dopamine metabolism, providing insights into the functioning of the dopaminergic system .
Comparison with Similar Compounds
Similar Compounds
Homovanillic acid: The non-deuterated form of 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid.
Vanillic acid: Another metabolite of catecholamines, structurally similar but lacking the methoxy group.
3,4-Dihydroxyphenylacetic acid: A related compound involved in dopamine metabolism.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and as an internal standard in analytical techniques. The deuterium atoms provide distinct signals in NMR and mass spectrometry, allowing for precise quantification and analysis .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2,2-dideuterio-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i5D2 |
InChI Key |
QRMZSPFSDQBLIX-BFWBPSQCSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


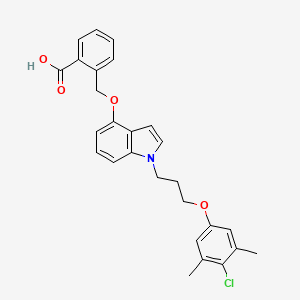
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
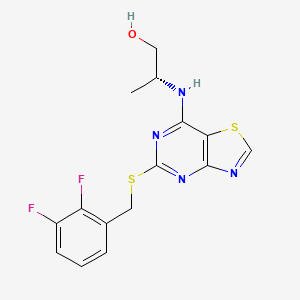

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
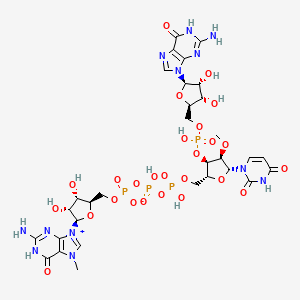
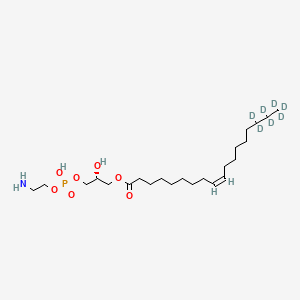

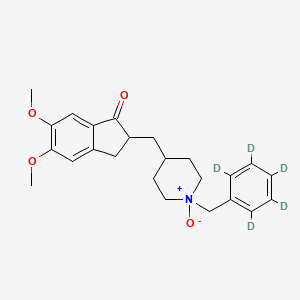
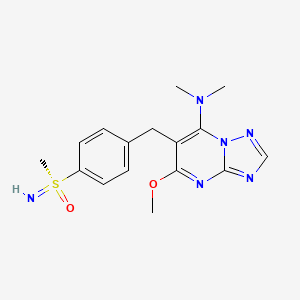
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)

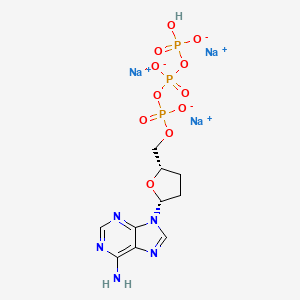
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)
